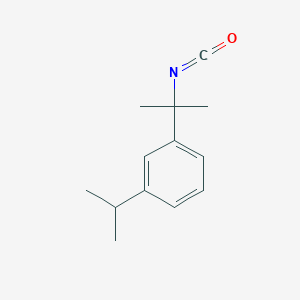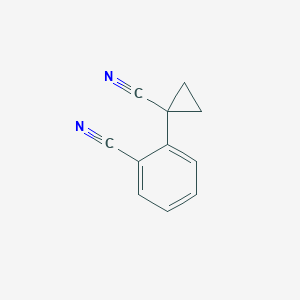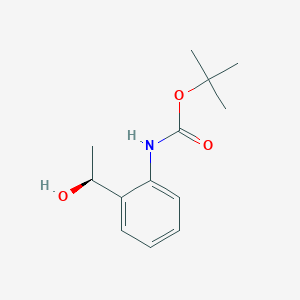
tert-Butyl (S)-(2-(1-hydroxyethyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate: is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by its tert-butyl group, which provides steric hindrance, and its carbamate functionality, which is essential for its protective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate typically involves the reaction of di-tert-butyl dicarbonate with monoethanolamine. The reaction is carried out in the presence of a base such as sodium bicarbonate and a solvent like dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the tert-butyl group.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of the deprotected amine.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate is used as a protecting group for amines during peptide synthesis. It helps to prevent side reactions and ensures the selective formation of peptide bonds .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its protective properties are crucial in multi-step synthesis processes .
Medicine: In medicinal chemistry, it is used to synthesize drug candidates and intermediates. The compound’s ability to protect amine groups makes it valuable in the development of new therapeutic agents .
Industry: The compound is used in the production of various industrial chemicals and materials. Its role as a protecting group is essential in the synthesis of complex molecules used in materials science .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage prevents the amine from participating in unwanted reactions. The tert-butyl group provides steric hindrance, further enhancing the protective effect. The compound can be deprotected under acidic conditions, releasing the free amine for subsequent reactions .
Comparison with Similar Compounds
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
- Boc-2-aminoethanol
- Boc-glycinol
Uniqueness: tert-Butyl N-{2-[(1S)-1-hydroxyethyl]phenyl}carbamate is unique due to its specific structure, which combines a tert-butyl group with a carbamate functionality. This combination provides both steric hindrance and chemical stability, making it an effective protecting group for amines. Its ability to be easily installed and removed under mild conditions further enhances its utility in organic synthesis .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl N-[2-[(1S)-1-hydroxyethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-9(15)10-7-5-6-8-11(10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m0/s1 |
InChI Key |
KLGSSARUNBYCEJ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


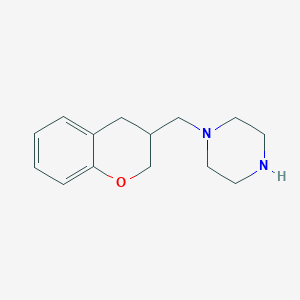
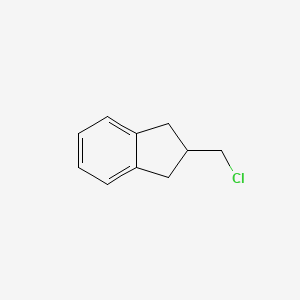

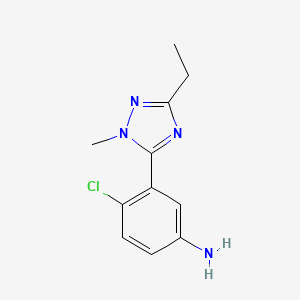
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13531263.png)
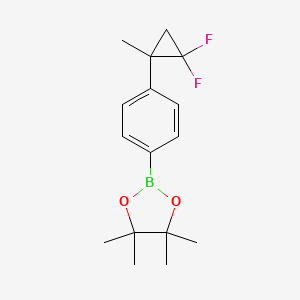
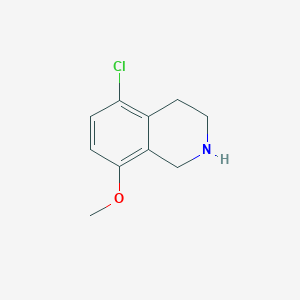
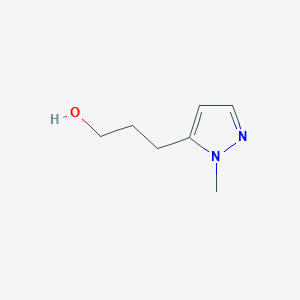
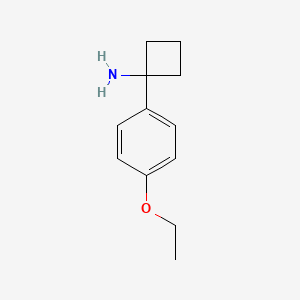
![3-[2-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B13531293.png)
